molecular formula C18H33ClO3 B15422101 Tetradecyl 4-chloro-4-oxobutanoate CAS No. 116910-31-7

Tetradecyl 4-chloro-4-oxobutanoate

Cat. No.: B15422101
CAS No.: 116910-31-7
M. Wt: 332.9 g/mol
InChI Key: RXXJWCLDEDGGIW-UHFFFAOYSA-N
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Description

Tetradecyl 4-chloro-4-oxobutanoate is an ester derivative of 4-chloro-4-oxobutanoic acid, where the hydroxyl group of the acid is replaced by a tetradecyl (C₁₄) alkoxy group. This compound belongs to a class of chlorinated oxo-esters, which are characterized by their reactive α-chloro ketone moiety and ester functionality. Such esters are typically employed as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.

Properties

CAS No.

116910-31-7

Molecular Formula

C18H33ClO3

Molecular Weight

332.9 g/mol

IUPAC Name

tetradecyl 4-chloro-4-oxobutanoate

InChI

InChI=1S/C18H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h2-16H2,1H3

InChI Key

RXXJWCLDEDGGIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Chloro-4-Oxobutanoate

  • Structure: Methyl ester of 4-chloro-4-oxobutanoic acid.
  • Applications : Key intermediate in penicillin-type antibiotic synthesis. Its shorter alkyl chain facilitates solubility in polar solvents, enabling efficient nucleophilic substitution reactions with amines or alcohols .
  • Safety: Limited hazard data, but likely shares reactivity risks (e.g., skin corrosion) due to the α-chloro ketone group.

Ethyl 4-Chloro-4-Oxobutanoate

  • Structure : Ethyl ester analog.
  • Physical Properties : Molecular weight 164.59 g/mol; liquid at room temperature (storage under inert atmosphere). Boiling point data unavailable .
  • Hazards : Classified as UN 3265 (Corrosive, Packing Group II) with hazard statement H314 (causes severe skin burns) .
  • Applications : Used in steroidal compound synthesis, demonstrating interchangeability with methyl esters depending on reaction requirements .

Other Tetradecyl-Containing Compounds

  • Trihexyl(tetradecyl)phosphonium chloride : A phosphonium salt with a tetradecyl chain, used in cesium ion adsorption due to its hydrophobic tail enhancing interfacial interactions .
  • Perfluorinated tetradecyl derivatives (e.g., acrylates, phosphates): Exhibit extreme hydrophobicity and chemical stability, employed in coatings and surfactants .

Comparative Analysis

Table 1: Key Properties of 4-Chloro-4-Oxobutanoate Esters

Property Methyl 4-Chloro-4-Oxobutanoate Ethyl 4-Chloro-4-Oxobutanoate Tetradecyl 4-Chloro-4-Oxobutanoate
Molecular Formula C₅H₇ClO₃ C₆H₉ClO₃ C₁₈H₃₃ClO₃
Molecular Weight 150.56 g/mol 164.59 g/mol 344.90 g/mol (estimated)
CAS Number Not provided 14794-31-1 Not available
Physical State Likely liquid Liquid Solid (estimated)
Boiling Point No data No data No data
Hazard Classification Not specified H314, UN 3265 Likely H314 (inferred)
Applications Pharmaceutical synthesis Steroid synthesis Potential surfactant/drug delivery

Research Findings

  • Reactivity : The α-chloro ketone group in all analogs enables nucleophilic substitution, but longer alkyl chains (e.g., tetradecyl) may reduce reaction rates due to steric hindrance or altered solubility .
  • Synthetic Utility : Methyl and ethyl esters are preferred for small-scale reactions due to ease of handling, while tetradecyl esters could improve lipid membrane penetration in drug candidates .
  • Adsorption Potential: Tetradecyl-containing compounds (e.g., phosphonium salts) demonstrate enhanced adsorption in aqueous systems, suggesting possible environmental or catalytic applications for the tetradecyl ester .

Limitations and Knowledge Gaps

Direct experimental data on this compound is sparse in the provided evidence. Properties such as melting point, solubility, and specific biological activity remain unverified. Further studies are needed to explore its stability under varying pH and temperature conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetradecyl 4-chloro-4-oxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 4-chloro-4-oxobutanoic acid with tetradecanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include temperature control (80–100°C), solvent selection (toluene or DCM), and stoichiometric ratios to minimize side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester product from unreacted alcohol or acid .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm ester linkage (δ ~4.1 ppm for -OCH₂- and δ ~170–175 ppm for carbonyl groups) and absence of residual alcohol/acid .
  • IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) .
  • HPLC-MS : To assess purity (>95%) and detect trace impurities from incomplete esterification .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the electrophilic β-chloro ketone moiety. Store under inert atmosphere (argon/nitrogen) at 2–8°C. Avoid aqueous buffers in biological assays; use aprotic solvents (e.g., DMSO) and confirm stability via periodic NMR/HPLC checks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols:

  • Use dose-response curves (1 nM–100 µM) to quantify IC₅₀ values.
  • Include positive controls (e.g., known enzyme inhibitors) and validate target engagement via competitive binding assays or CRISPR knockouts .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model the electrophilicity of the β-chloro ketone. Calculate Fukui indices to identify reactive sites and simulate transition states for nucleophilic attack (e.g., by amines or thiols). Validate predictions with kinetic studies (UV-Vis monitoring at λ = 260–300 nm) .

Q. How can researchers address inconsistent spectral data (e.g., NMR splitting patterns) for this compound analogs?

  • Methodological Answer : Discrepancies may stem from rotameric equilibria or diastereomer formation. Use variable-temperature NMR (VT-NMR) to coalesce splitting peaks and determine rotational barriers. For chiral analogs, employ chiral HPLC or Mosher’s ester derivatization to resolve enantiomers .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer : The β-chloro ketone is prone to elimination under basic conditions. Optimize by:

  • Using mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile).
  • Lowering reaction temperatures (<40°C) to favor substitution over elimination. Monitor by TLC and quench reactions at 80–90% conversion .

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